molecular formula C13H15NO B2373097 5-(4-Tert-butylphenyl)-1,3-oxazole CAS No. 243455-52-9

5-(4-Tert-butylphenyl)-1,3-oxazole

Cat. No. B2373097
CAS RN: 243455-52-9
M. Wt: 201.269
InChI Key: PGUULGWKJLACSP-UHFFFAOYSA-N
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Description

The compound “5-(4-Tert-butylphenyl)-1,3-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .


Synthesis Analysis

While specific synthesis methods for “5-(4-Tert-butylphenyl)-1,3-oxazole” were not found, similar compounds have been synthesized through various methods. For instance, anthracene-oxadiazole derivatives have been synthesized through cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

  • General Methodology for Synthesis: The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a pathway for creating a reactive C-5 carbanion, leading to the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles. This method allows for various electrophile reactions and cross-coupling, contributing to the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Electroluminescent Properties: A novel iridium (III) complex based on 2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole demonstrated promising properties for OLEDs. It showed strong phosphorescence emission, high decomposition temperature, and reversible redox electrochemical behavior. This implies its utility in highly efficient OLED devices with minimal efficiency roll-off (Li et al., 2013).

Coordination Chemistry

  • Use in Asymmetric Organic Syntheses: 4,5-Dihydro-1,3-oxazole ligands (oxazolines) are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Photophysical and Electrochemical Studies

  • Photophysics of 1,3,4-Oxadiazole Derivatives: The design and synthesis of a molecule based on 1,3,4-oxadiazole, incorporating 4-tert-butylphenyl, revealed significant insights into its photophysical and electrochemical properties. This study aids in understanding the potential applications of such derivatives in optoelectronic and fluorescence resonance energy transfer (FRET) applications (Pujar et al., 2017).

Fluorescent Probing

  • Fluorescent Probe Location in Lipid Membranes: 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, known as ESIPT fluorescent probes, are used to monitor lipid membranes. Studies involving fluorescence spectroscopy and molecular dynamics simulation have provided insights into their location within membranes, valuable for designing new fluorescent probes for specific membrane regions (Posokhov & Kyrychenko, 2018).

Future Directions

While specific future directions for “5-(4-Tert-butylphenyl)-1,3-oxazole” were not found, research on similar compounds has suggested potential applications in areas such as organic light-emitting devices .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUULGWKJLACSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320854
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

243455-52-9
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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